Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, an amino group, and an ethoxy-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile, and the mixture is stirred for several hours at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both an amino group and an ethoxy-oxoethyl group.
Properties
Molecular Formula |
C17H24N2O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-2-22-15(20)12-17(18)8-10-19(11-9-17)16(21)23-13-14-6-4-3-5-7-14/h3-7H,2,8-13,18H2,1H3 |
InChI Key |
UCBXAYNYAVZSSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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